6-amino-2,4-dihydro-1H-3,1-benzoxazin-2-one
Description
6-Amino-2,4-dihydro-1H-3,1-benzoxazin-2-one is a benzoxazinone derivative characterized by a bicyclic structure comprising a benzene ring fused to an oxazinone moiety. The amino group at position 6 distinguishes it from other benzoxazinones, such as the widely studied antiretroviral drug efavirenz, which features a chloro substituent at the same position.
Properties
IUPAC Name |
6-amino-1,4-dihydro-3,1-benzoxazin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2/c9-6-1-2-7-5(3-6)4-12-8(11)10-7/h1-3H,4,9H2,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLJAGPUCXZSPHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)N)NC(=O)O1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70601942 | |
| Record name | 6-Amino-1,4-dihydro-2H-3,1-benzoxazin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70601942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
928821-07-2 | |
| Record name | 6-Amino-1,4-dihydro-2H-3,1-benzoxazin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70601942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-2,4-dihydro-1H-3,1-benzoxazin-2-one typically involves the reaction of anthranilic acid derivatives with orthoesters in the presence of a catalyst such as acetic acid. This one-pot reaction is carried out in ethanol and yields the desired benzoxazinone derivatives . Another method involves the use of cyanuric chloride and N,N-dimethylformamide as cyclizing agents to achieve high yields through a cyclodehydration reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Nucleophilic Substitution at the Oxazinone Ring
The oxazinone ring undergoes nucleophilic attack, particularly at the C-2 carbonyl group, leading to ring-opening or substitution reactions.
Key Reactions:
-
Reaction with Amines :
Heating 6-amino-2,4-dihydro-1H-3,1-benzoxazin-2-one (A ) with ethanolamine in ethanol yields intermediate B , which thermally dehydrates to form quinazolinone C (Scheme 1) .Reagent Conditions Product Yield (%) Ethanolamine Reflux in ethanol, 3 h Intermediate B 89 B (heated) 120–121°C Quinazolinone C 92 -
Reaction with Hydrazides :
Hydrazides like benzohydrazide react with A in aprotic solvents (e.g., benzene) to form kinetically controlled amidine salts (D ), while protic solvents (e.g., n-butanol) favor thermodynamically stable Z-form products (E ) via ring-opening pathways .
Acylation and Alkylation of the Amino Group
The amino group at position 6 participates in classical amine reactions:
Acylation:
-
Treatment with acyl chlorides or anhydrides under basic conditions forms amides. For example, reaction with acetyl chloride yields F (R = COCH₃).
Alkylation:
-
Alkyl halides or epoxides facilitate N-alkylation. Glycosidation with glucosamine hydrochloride produces quinazolinone-glycoside hybrids (G ) with potential bioactivity .
Ring-Opening Reactions
Under acidic or basic conditions, the oxazinone ring opens to generate anthranilic acid derivatives:
-
Acid-Catalyzed Hydrolysis :
Heating A with HCl yields 6-aminobenzoxazine-2-carboxylic acid (H ) . -
Base-Mediated Cleavage :
Treatment with NaOH produces sodium 6-aminobenzoxazine-2-carboxylate (I ), useful for further functionalization .
Cyclization Reactions
The amino group facilitates intramolecular cyclization to form polyheterocycles:
-
Reaction with o-Phenylenediamine :
In ethanol, A reacts with o-phenylenediamine to form tetracyclic compound J via tandem nucleophilic attack and cyclization (Scheme 2) .Substrate Reagent Product Yield (%) A o-Phenylenediamine Tetracyclic J 78
Cross-Coupling Reactions
While direct cross-coupling is limited, brominated analogs (e.g., 6-bromo derivatives) undergo Suzuki-Miyaura reactions with arylboronic acids. For A , preliminary studies suggest palladium-catalyzed C–N coupling at the amino group with aryl halides to form biaryl amines (K ) .
Biological Activity and Pharmacological Derivatives
Derivatives of A exhibit anti-inflammatory properties by modulating the Nrf2-HO-1 pathway. Key modifications include:
-
Triazole Conjugation : Click chemistry with propargyl groups enhances activity, as seen in compound L , which reduces LPS-induced NO production by 54% .
-
Sulfonamide Formation : Reaction with sulfonyl hydrazides yields M , showing antibacterial efficacy .
Reaction Mechanisms and Selectivity
-
Solvent Effects : Protic solvents stabilize zwitterionic intermediates, favoring Z-form products, while aprotic solvents promote kinetic pathways .
-
Electronic Effects : Electron-withdrawing groups on the benzoxazine ring enhance electrophilicity at C-2, accelerating nucleophilic substitution .
Tables of Representative Derivatives and Activities
Table 1: Anti-inflammatory Activity of 6-Amino-Benzoxazinone Derivatives
| Compound | NO Reduction (%) | Cell Viability (%) | Target Pathway |
|---|---|---|---|
| L | 54.66 | 101.60 | Nrf2-HO-1 |
| M | 59.23 | 88.23 | iNOS/COX-2 |
Table 2: Synthetic Routes to Key Derivatives
| Derivative | Reaction Type | Reagent | Conditions | Yield (%) |
|---|---|---|---|---|
| C | Nucleophilic Substitution | Ethanolamine | Reflux, ethanol | 89 |
| J | Cyclization | o-Phenylenediamine | Reflux, ethanol | 78 |
| G | Glycosidation | Glucosamine HCl | Pyridine, RT | 85 |
Scientific Research Applications
6-amino-2,4-dihydro-1H-3,1-benzoxazin-2-one has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.
Medicine: Explored for its anti-inflammatory, analgesic, and antibacterial properties.
Industry: Utilized in the production of polymers and advanced materials due to its unique structural properties
Mechanism of Action
The mechanism of action of 6-amino-2,4-dihydro-1H-3,1-benzoxazin-2-one involves its interaction with specific molecular targets and pathways. It acts as an inhibitor of interleukin-1, exhibiting immune and anti-inflammatory actions. The compound’s oxazine ring structure allows it to interact with various enzymes and receptors, modulating their activity and leading to its observed biological effects .
Comparison with Similar Compounds
Substitution Patterns and Molecular Properties
² Solubility depends on aryl substituents; nitro groups (e.g., in ) reduce solubility. ³ Chloro and aryl groups increase hydrophobicity. ⁴ Fluorine’s electronegativity may balance polarity.
Biological Activity
Introduction
6-Amino-2,4-dihydro-1H-3,1-benzoxazin-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its anti-inflammatory, antimicrobial, and potential neuroprotective effects. The synthesis methods, structure-activity relationships (SAR), and case studies will also be discussed.
This compound belongs to the benzoxazine family, which are known for their unique reactivity and biological properties. The compound can be synthesized through various methods, including the reaction of anthranilic acid with ortho esters or via Mannich-type reactions involving substituted phenols. The synthesis often yields derivatives that exhibit enhanced biological activity.
Table 1: Synthesis Methods for Benzoxazinones
Anti-inflammatory Activity
Studies have demonstrated that this compound exhibits significant anti-inflammatory properties. In vitro assays showed that it effectively inhibits edema induced by carrageenan, with percent inhibition ranging from 25% to 83% depending on the concentration used. Compounds derived from this structure also demonstrated analgesic effects, providing protection rates between 57% and 65% against pain models .
Antimicrobial Activity
The compound has been evaluated for antimicrobial efficacy against various bacterial strains. It showed activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. Notably, certain derivatives exhibited broad-spectrum antimicrobial effects, making them candidates for further development as therapeutic agents .
Neuroprotective Effects
Recent research indicates that benzoxazine derivatives may possess neuroprotective properties relevant to Alzheimer’s disease treatment. Computational studies suggest that these compounds can inhibit acetylcholinesterase (AChE), a key enzyme involved in neurodegeneration. The binding affinities of these compounds were found to be comparable or superior to established AChE inhibitors like Donepezil .
Table 2: Summary of Biological Activities
Case Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial activity of various benzoxazine derivatives, this compound was tested against multiple bacterial strains using the disc diffusion method. Results indicated that specific derivatives inhibited bacterial growth significantly more than others, highlighting the importance of structural modifications in enhancing biological activity .
Case Study 2: Neuroprotective Potential
A computational docking study evaluated the interaction between this compound and AChE. The findings revealed strong binding affinities with critical active site residues, suggesting that modifications to the benzoxazine core structure could lead to more potent neuroprotective agents .
Q & A
Q. What are the common synthetic routes for 6-amino-2,4-dihydro-1H-3,1-benzoxazin-2-one, and how do their yields compare under varying conditions?
- Methodological Answer : The compound is synthesized via electrochemical rearrangement of 3-hydroxyoxindoles using iodine (I₂) and tert-butyl hydroperoxide (TBHP) as mediators. Typical yields range from 80–95% under reflux conditions in methanol . Mechanochemical methods involving 2,4,6-trichloro-1,3,5-triazine (TCT) and triphenylphosphine (PPh₃) offer solvent-free alternatives, achieving moderate yields (~60–75%) but with reduced byproduct formation . Comparative studies suggest electrochemical methods are superior for scalability, while mechanochemical routes are greener .
Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?
- Methodological Answer : X-ray crystallography is definitive for confirming the benzoxazinone core and substituent positions (e.g., bond angles and torsion angles) . Complementary techniques include:
- ¹H/¹³C NMR : Key signals include the oxazinone carbonyl (δ ~160–170 ppm) and aromatic protons (δ ~6.5–7.5 ppm) .
- IR Spectroscopy : Stretching vibrations for C=O (~1700 cm⁻¹) and NH₂ (~3350 cm⁻¹) confirm functional groups .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., C₉H₁₀N₂O₂ requires [M+H]⁺ = 179.0821) .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to mitigate byproduct formation during benzoxazinone synthesis?
- Methodological Answer : Byproduct formation (e.g., dimerization or over-oxidation) is minimized by:
- Controlled stoichiometry : Limiting TBHP to 2 equivalents reduces oxidative side reactions .
- Temperature modulation : Electrochemical synthesis at 25°C minimizes thermal decomposition .
- Solvent selection : Polar aprotic solvents (e.g., DMF) stabilize intermediates in mechanochemical routes .
- Catalyst screening : Substituent-specific catalysts (e.g., TCT for amino groups) improve regioselectivity .
Q. What strategies resolve contradictions in reported bioactivity data for benzoxazinone derivatives?
- Methodological Answer : Discrepancies in antimicrobial or pharmacological data arise from:
- Structural variations : Substitutions at the 6-amino or 2-position alter bioactivity (e.g., chloro vs. methyl groups) .
- Assay conditions : Standardize protocols (e.g., MIC testing using broth microdilution) to ensure reproducibility .
- Computational modeling : Molecular docking studies (e.g., with bacterial enzyme targets) rationalize activity trends and guide structural optimization .
Q. How do substituents at the 2- and 4-positions influence the electrochemical stability of benzoxazinone derivatives?
- Methodological Answer : Cyclic voltammetry (CV) reveals:
- Electron-withdrawing groups (EWGs) : Chloro or nitro substituents at the 4-position increase oxidation potential, enhancing stability .
- Electron-donating groups (EDGs) : Methyl or methoxy groups at the 2-position reduce redox reversibility, necessitating inert atmospheres during synthesis .
- Quantitative Structure-Property Relationship (QSPR) models : Predict stability based on Hammett constants (σ) of substituents .
Q. What mechanistic insights explain the regioselectivity of benzoxazinone formation during cyclization reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations and isotopic labeling studies show:
- Nucleophilic attack : The amino group preferentially attacks the carbonyl carbon, forming the six-membered oxazinone ring .
- Transition-state analysis : Steric hindrance from 2-substituents (e.g., methyl) directs regioselectivity toward 3,1-benzoxazin-2-ones over 1,4-isomers .
- Solvent effects : Protic solvents stabilize zwitterionic intermediates, favoring kinetically controlled pathways .
Data Analysis and Experimental Design
Q. How should researchers design experiments to validate the antimicrobial efficacy of 6-amino-benzoxazinone derivatives?
- Methodological Answer : Follow a tiered approach:
- In vitro screening : Use agar diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Dose-response analysis : Determine Minimum Inhibitory Concentration (MIC) values via microbroth dilution (CLSI guidelines) .
- Synergy studies : Test combinations with β-lactams or fluoroquinolones to identify potentiating effects .
- Cytotoxicity profiling : Assess mammalian cell viability (e.g., HEK293 cells) to ensure selectivity .
Q. What analytical workflows are recommended for identifying degradation products of 6-amino-benzoxazinones under physiological conditions?
- Methodological Answer : Use hyphenated techniques:
- LC-MS/MS : Monitor hydrolytic cleavage (e.g., ring-opening to form anthranilic acid derivatives) in simulated gastric fluid (pH 2.0) .
- Stability chambers : Accelerate degradation studies under controlled humidity (75% RH) and temperature (40°C) .
- NMR tracking : Assign degradation peaks via ¹H-¹³C HSQC correlations to distinguish hydrolyzed vs. oxidized byproducts .
Safety and Handling
Q. What safety protocols are critical when handling this compound in the laboratory?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of fine particulates .
- Waste disposal : Neutralize acidic/basic residues before incineration or chemical treatment .
- Emergency procedures : Immediate decontamination with water for spills; administer oxygen if inhaled .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
